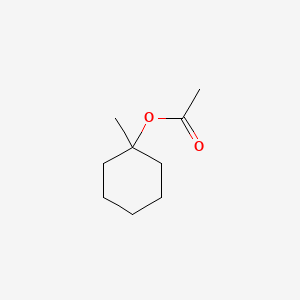

Methylcyclohexyl acetate

Description

Properties

CAS No. |

30232-11-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(1-methylcyclohexyl) acetate |

InChI |

InChI=1S/C9H16O2/c1-8(10)11-9(2)6-4-3-5-7-9/h3-7H2,1-2H3 |

InChI Key |

VVDZWMOQABVVHC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1(CCCCC1)C |

Canonical SMILES |

CC(=O)OC1(CCCCC1)C |

Origin of Product |

United States |

Synthetic Methodologies for Methylcyclohexyl Acetate

Classical Esterification Routes and Process Optimization

Classical esterification methods remain fundamental in the synthesis of methylcyclohexyl acetate (B1210297). These routes are characterized by the direct reaction of an alcohol and a carboxylic acid or its derivative, often with process optimizations aimed at maximizing yield and reaction efficiency.

Fischer Esterification Protocols and Advanced Variants

Fischer-Speier esterification is a primary method for producing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comchemistrysteps.com In the synthesis of methylcyclohexyl acetate, this involves reacting methylcyclohexanol with acetic acid. The reaction is reversible, necessitating strategies to shift the equilibrium towards the product. chemistrysteps.comoperachem.com Common approaches include using an excess of one reactant, typically the alcohol, or removing water as it is formed. operachem.combyjus.com

The mechanism begins with the protonation of the carbonyl oxygen of the acetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comchemistrysteps.com This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the oxygen atom of methylcyclohexanol. masterorganicchemistry.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting ester yields this compound. masterorganicchemistry.com

Process optimization often involves azeotropic distillation with a solvent like cyclohexane (B81311) or toluene (B28343) to remove water, thereby driving the reaction to completion. operachem.comglobethesis.com In one study, optimal conditions for the esterification of 2-methylcyclohexanol (B165396) with acetic acid using NaHSO₄ as a catalyst were found to be a molar ratio of 2-methylcyclohexanol to acetic acid of 1:3, with cyclohexane as the solvent. This process achieved a 93.73% yield of 2-methylcyclohexyl acetate. globethesis.com Similar yields (93%) were obtained using concentrated H₂SO₄. globethesis.com

Transesterification Processes: Mechanism and Application

Transesterification is another route for synthesizing this compound, involving the reaction of methylcyclohexanol with a different ester, such as n-butyl acetate or methyl acetate, in the presence of a catalyst. google.comresearchgate.net This method is advantageous when direct esterification is challenging or to avoid the production of water.

The mechanism is catalyzed by either an acid or a base. In acid-catalyzed transesterification, the carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from the methylcyclohexanol. For the synthesis of 2-methylcyclohexyl acetate, a feasible process involves the transesterification of n-butyl acetate with 2-methylcyclohexanol. google.com The reaction produces 2-methylcyclohexyl acetate and butanol. To drive the reaction forward, the newly formed alcohol (butanol) is continuously removed from the system by distillation, ensuring the reaction proceeds to completion. google.com

Strongly acidic cation-exchange resins have also proven effective as catalysts in transesterification reactions for producing various acetate esters. researchgate.netasianpubs.org For instance, the synthesis of 2-ethylhexyl acetate from methyl acetate and 2-ethylhexanol was successfully optimized using the NKC-9 cation-exchange resin. researchgate.netasianpubs.org

Direct Esterification with Carboxylic Acids and Alcohols

Direct esterification encompasses the reaction of methylcyclohexanol directly with a carboxylic acid, most commonly acetic acid, or its anhydride (B1165640). google.comscielo.br This is essentially the Fischer esterification, but this section focuses on specific process parameters and alternative reagents.

A common method involves the direct reaction between 2-methylcyclohexanol and acetic acid. google.com However, this reaction can be slow and may lead to side reactions, such as the formation of 2-methylcyclohexene. google.com An alternative is to use acetic anhydride. The reaction of 2-methylcyclohexanol with acetic anhydride can proceed to completion as no water is generated. google.com Despite this advantage, the higher molecular weight and cost of acetic anhydride compared to acetic acid can make this route less economically favorable for industrial-scale production. google.com

Solvent-free conditions represent a significant process optimization, reducing environmental impact and operational costs. One patented method describes the preparation of ortho-methylcyclohexyl acetate under solvent-free conditions using a sulfonic acid cation exchange resin as the catalyst. google.com The process involves heating 2-methylcyclohexanol and acetic acid (in a 1:1.2 to 1.5 molar ratio) at 80-150°C, followed by vacuum rectification to remove water and isolate the product, achieving high yield and purity. google.com

Catalytic Approaches in this compound Synthesis

The use of catalysts, particularly heterogeneous catalysts, is crucial for developing efficient, selective, and environmentally benign synthesis processes for this compound.

Heterogeneous Catalysis: Design and Performance

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion and pollution issues. researchgate.netbohrium.com For this compound synthesis, solid acid catalysts are predominantly used. google.com

The performance of these catalysts depends on factors like surface area, pore size, and the strength and density of acid sites. ijcce.ac.irijcce.ac.ir The design of these catalysts aims to optimize these properties to enhance reaction rates and selectivity towards the desired ester product.

Ion-Exchange Resins: Strong-acid cation exchange resins, such as those of the polystyrene sulfonic acid type (e.g., Amberlyst-15), are widely employed as catalysts for the esterification of methylcyclohexanol or related compounds. google.comgoogle.comresearchgate.net These resins function as solid-state sources of H+ ions, effectively catalyzing the reaction. bohrium.com

In the synthesis of cyclohexyl acetate from cyclohexanol (B46403) and acetic acid, Amberlyst-15 has been shown to be an effective catalyst. researchgate.netresearchgate.net Studies have investigated the impact of various parameters, including temperature, reactant mole ratio, and catalyst loading, on the reaction conversion. researchgate.net For the solvent-free synthesis of ortho-methylcyclohexyl acetate, a polystyrene sulfonic acid resin was used at a concentration of 2% of the 2-methylcyclohexanol mass, with reaction temperatures between 100-120°C. google.com Another approach involves the esterification of methyl-substituted cyclohexenes with acetic acid, where ion exchange resins also demonstrate high catalytic activity. researchgate.net

| Catalyst | Reaction Temperature (°C) | Tetrahydrotoluene Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| NKC-9 Resin | 115 | 52.1 | 99.1 |

| Amberlyst-15 Resin | 115 | 60.3 | 99.3 |

| 001x7 Resin | 115 | 55.4 | 99.2 |

| Solid Super-Strong Acid SO₄²⁻/TiO₂ | 115 | 61.5 | 98.5 |

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and/or Lewis acid sites, making them effective catalysts for esterification. researchgate.netmdpi.com Their shape-selective properties can also enhance selectivity towards specific products.

Various zeolites have been investigated for the synthesis of cyclohexyl acetate. For example, an L/ZSM-5 composite molecular sieve was used as a catalyst for the reaction of cyclohexene (B86901) and acetic acid. google.com In another study, a Y-β composite zeolite supporting phosphotungstic acid was used to catalyze the acylation of cyclohexanol with acetic anhydride, achieving a 93.4% yield of cyclohexyl acetate in 45 minutes. lnpu.edu.cn The catalyst demonstrated good reusability, maintaining its activity over five cycles. lnpu.edu.cn The mechanism over zeolites can proceed via both Lewis and Brønsted acid sites, involving the activation of the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net

| Parameter | Value |

|---|---|

| Reactants | 2-Methylcyclohexanol, Acetic Acid |

| Mole Ratio (Alcohol:Acid) | 1:1.2 - 1:1.5 |

| Catalyst | Sulfonic acid ion exchange resin |

| Catalyst Loading | 2% of 2-methylcyclohexanol mass |

| Temperature (°C) | 80 - 150 (preferably 100 - 120) |

| Reaction Time (hours) | 2 - 3 (until equilibrium) |

| Post-treatment | Vacuum rectification (-0.05 to -0.1 MPa) |

Homogeneous Catalysis: Principles and Specific Ligand Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in the reaction solvent. This arrangement often leads to higher activity and selectivity under milder reaction conditions compared to heterogeneous systems, as the active sites are readily accessible to the reactant molecules. dtu.dk The catalyst's behavior can be precisely tuned by modifying the ligand scaffold around the central metal atom. dtu.dk

The esterification of alcohols or the addition of carboxylic acids to olefins are classic organic transformations frequently catalyzed by Brønsted or Lewis acids. Brønsted acids act as proton donors to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Lewis acids, on the other hand, function as electron-pair acceptors, coordinating to the carbonyl oxygen to achieve a similar activation. nih.gov

The synthesis of this compound from methylcyclohexene (tetrahydrotoluene) and acetic acid is effectively achieved using solid acid catalysts that possess both Brønsted and Lewis acidic properties. google.com A variety of solid acids have proven effective, including:

Strong-acid cation exchange resins

Solid super-strong acids

Heteropolyacids

Molecular sieves

These solid acids facilitate the esterification under relatively mild conditions. For example, using a strong-acid cation exchange resin in a tank reactor, the reaction can proceed at temperatures between 80-140°C. google.com A solvent-free method for preparing ortho-methylcyclohexyl acetate utilizes a sulfonic acid ion exchange resin, with the reaction reaching equilibrium after 2-3 hours at 100-120°C. google.com In other studies, traditional Brønsted acids like concentrated sulfuric acid (H₂SO₄) or sodium bisulfate (NaHSO₄) have also been used effectively. globethesis.com

| Catalyst | Reaction Temperature (°C) | Methylcyclohexene Conversion (%) | Selectivity to this compound (%) |

|---|---|---|---|

| NKC-9 Cation Exchange Resin | 125 | 99.1 | 96.5 |

| S₂O₈²⁻/ZrO₂-SiO₂ Solid Super Acid | 135 | 98.5 | 92.3 |

| SO₄²⁻/TiO₂-SiO₂ Solid Super Acid | 135 | 98.8 | 93.1 |

| H₃PW₁₂O₄₀/SiO₂ Heteropolyacid | 130 | 98.2 | 91.7 |

Data sourced from patent CN102020556A, detailing the esterification of methylcyclohexene with acetic acid. google.com

Organometallic complexes are central to many homogeneous catalytic processes, offering high efficiency and versatile reactivity. berkeley.edu Research in this field focuses on the design of chiral ligands, the synthesis of well-defined chiral complexes, and their application in new asymmetric reactions. berkeley.edu While organometallic catalysis has revolutionized many areas of organic synthesis, its application specifically for the industrial production of simple esters like this compound is less common compared to solid acid catalysis. However, the principles of organometallic catalysis, such as the activation of substrates by metal centers, are fundamentally relevant. For instance, various metal salts and triflates (e.g., Cu(OTf)₂, Bi(OTf)₃) have been investigated as Lewis acid catalysts for acetylation reactions, demonstrating the potential of metal-mediated pathways. scielo.br

Biocatalytic Pathways: Enzyme-Mediated Synthesis

Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations. This "green" approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), operation under mild reaction conditions (temperature and pH), and reduced environmental impact. rsc.org

Lipases are a class of enzymes that naturally catalyze the hydrolysis of esters. However, in non-aqueous or micro-aqueous environments, their reactivity can be reversed to effectively catalyze the synthesis of esters through either direct esterification (alcohol and carboxylic acid) or transesterification (alcohol and an existing ester). nih.gov This promiscuous activity of lipases provides a powerful tool for organic synthesis. nih.gov

The synthesis of this compound can be envisioned via the lipase-catalyzed esterification of methylcyclohexanol with acetic acid. Alternatively, transesterification using a vinyl ester, such as vinyl acetate, can be employed. The use of a vinyl ester is particularly advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in a nearly irreversible transformation. Lipases such as Candida cylindracea lipase (B570770) (CcL) have shown efficacy in catalyzing additions to vinyl esters to form new ester products. nih.gov

| Feature | Description |

|---|---|

| High Selectivity | Enzymes can distinguish between similar functional groups and stereoisomers, leading to high-purity products. |

| Mild Conditions | Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. |

| Environmental Friendliness | Biocatalysts are biodegradable and derived from renewable resources, minimizing hazardous waste. |

| Reduced Byproducts | The high selectivity of enzymes often eliminates the need for protection/deprotection steps and reduces the formation of unwanted side products. |

Enzyme Immobilization Techniques for Enhanced Bioreactor Performance

The use of enzymes, particularly lipases, as biocatalysts for the synthesis of this compound offers a green alternative to traditional chemical catalysts. However, free enzymes are often unstable and difficult to recover from the reaction medium. e-asct.org Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which enhances stability and allows for easy separation and reuse, making the process more economically viable for bioreactor applications. nih.govmdpi.com

Several techniques are employed for enzyme immobilization, each with distinct advantages:

Adsorption: This is one of the simplest methods, relying on weak physical interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and the support material. e-asct.orgnih.gov The process is generally mild, preserving the enzyme's activity. nih.gov However, the weak bonding can sometimes lead to enzyme leaching from the support if reaction conditions like pH or temperature change. nih.gov

Covalent Bonding: This method involves the formation of strong, stable covalent bonds between the functional groups on the enzyme's surface and the support matrix. nih.govnih.gov This technique provides a very stable immobilization, preventing enzyme leakage. youtube.com Care must be taken to ensure that the covalent bond formation does not involve the enzyme's active site, which would lead to a loss of catalytic activity. youtube.com

Entrapment: In this technique, enzymes are physically confined within the porous network of a polymer gel or fiber. e-asct.orgmdpi.com The pore size of the matrix is controlled to be small enough to retain the enzyme while allowing the substrate (methylcyclohexanol and acyl donor) and product (this compound) to diffuse freely. mdpi.com This method effectively protects the enzyme from the bulk reaction environment. e-asct.org

Cross-Linking: This approach uses bifunctional reagents, such as glutaraldehyde, to create chemical links between enzyme molecules, forming large, insoluble aggregates known as cross-linked enzyme aggregates (CLEAs). e-asct.org This is a carrier-free immobilization method that can result in highly stable and active biocatalyst preparations. e-asct.org

The choice of support material is crucial and can include natural polymers like chitosan (B1678972) and alginate, or synthetic polymers such as ion exchange resins. nih.gov By immobilizing lipases for the esterification reaction, bioreactor performance is significantly enhanced through improved enzyme stability, simplified product purification, and the potential for continuous operation. nih.gov

Table 1: Comparison of Enzyme Immobilization Techniques

| Immobilization Technique | Principle of Interaction | Advantages | Disadvantages |

|---|---|---|---|

| Adsorption | Weak physical forces (e.g., van der Waals, hydrophobic interactions) e-asct.org | Simple, low cost, high retention of enzyme activity nih.gov | Prone to enzyme leaching with changes in pH, temperature, or ionic strength nih.gov |

| Covalent Bonding | Formation of stable covalent bonds between enzyme and support nih.gov | Strong, stable attachment; no enzyme leakage youtube.com | Can lead to loss of enzyme activity if active site is involved youtube.com |

| Entrapment | Physical confinement of enzymes within a polymer matrix or membrane mdpi.com | Protects enzyme from harsh environments; minimizes leaching e-asct.org | Potential for mass transfer limitations (diffusion of substrate/product) mdpi.com |

| Cross-Linking | Covalent bond formation between enzyme molecules to form aggregates e-asct.org | High enzyme loading; improved stability; carrier-free e-asct.org | Can lead to diffusion limitations within the aggregate |

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. wordpress.com Key areas of focus include the use of safer solvents, maximization of atom efficiency, and the integration of renewable resources.

Solvent-Free Reaction Systems and Neoteric Solvent Utilization

Traditionally, esterification reactions often use organic solvents to dissolve reactants and facilitate heat transfer. However, many of these solvents are volatile organic compounds (VOCs) that pose environmental and health risks. pharmafeatures.comnih.gov Consequently, there is a significant push towards solvent-free synthesis. researchgate.netrsc.org

Where a solvent is necessary, the focus shifts to "neoteric" solvents, which are newer, more environmentally benign alternatives to traditional VOCs. pharmafocusasia.com These include deep eutectic solvents (DESs), which are mixtures of solid components that become liquid at room temperature. pharmafocusasia.com While not yet widely documented specifically for this compound synthesis, the application of such green solvents is a promising area of research for further improving the sustainability of the process. pharmafocusasia.comresearchgate.net

Atom Economy and Process Intensification Strategies

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, meaning there are no waste atoms or byproducts. buecher.de

The synthesis of this compound via the esterification of methylcyclohexanol with acetic acid is an example of a reaction with a high theoretical atom economy.

C₇H₁₄O + C₂H₄O₂ → C₉H₁₆O₂ + H₂O (Methylcyclohexanol + Acetic Acid → this compound + Water)

Renewable Feedstock Integration and Sustainable Synthesis

A key aspect of sustainable synthesis is the use of renewable feedstocks instead of finite petrochemical resources. abiosus.org The conventional synthesis of this compound often starts with o-cresol (B1677501), which is typically derived from coal tar or petroleum. google.comglobethesis.com The o-cresol is then hydrogenated to produce 2-methylcyclohexanol, which is subsequently esterified. google.com

To create a more sustainable pathway, researchers are exploring the derivation of these precursors from biomass. Lignin (B12514952), a major component of wood and an abundant waste product of the paper industry, is a complex polymer rich in aromatic compounds. kit.edu Through depolymerization and chemical modification, lignin can serve as a renewable source for aromatic platform chemicals, including cresols. kit.edu Similarly, acetic acid can be produced through the fermentation of biomass-derived sugars. Integrating these bio-based feedstocks into the production chain would significantly reduce the carbon footprint and reliance on fossil fuels for the synthesis of this compound.

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanism and kinetics is fundamental to optimizing reaction conditions, designing efficient reactors, and controlling the production process.

Kinetic Studies and Rate Law Determination

Kinetic studies for the synthesis of this compound (or analogous esters like cyclohexyl acetate) typically involve measuring the reaction rate under various conditions, such as different temperatures, reactant concentrations, and catalyst loadings. researchgate.netrsc.org The goal is to develop a mathematical model, or rate law, that accurately describes how these parameters influence the speed of the reaction.

For reactions catalyzed by solid acid resins, like the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, the mechanism is often described by a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net This type of model accounts for the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of the products. researchgate.netuwo.ca

A general form of a second-order kinetic law for the reversible esterification reaction can be expressed as:

rate = k₁[Acid][Alcohol] - k₂[Ester][Water]

Where:

[ ] denotes the concentration of the species.

k₁ is the forward reaction rate constant.

k₂ is the reverse reaction (hydrolysis) rate constant.

Experimental data is collected by analyzing samples from the reactor at different time intervals to determine the concentration of reactants and products. researchgate.net This data is then fitted to various kinetic models (e.g., LHHW, Eley-Rideal) to determine the model parameters, including the rate constants and activation energy. researchgate.netresearchgate.net For the synthesis of cyclohexyl acetate using an Amberlyst-15 catalyst, the activation energy has been found to be 10,000 J/g·mole. researchgate.net Such kinetic models are invaluable for reactor design, simulation, and process optimization. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₉H₁₆O₂ | Main subject of the article; desired product |

| 2-Methylcyclohexanol | C₇H₁₄O | Reactant/precursor for synthesis |

| o-Cresol | C₇H₈O | Starting material for 2-methylcyclohexanol synthesis |

| Acetic acid | C₂H₄O₂ | Reactant for esterification |

| Water | H₂O | Byproduct of esterification |

| Glutaraldehyde | C₅H₈O₂ | Cross-linking agent for enzyme immobilization |

| Chitosan | (C₈H₁₃NO₅)n | Natural polymer for enzyme support |

| Alginate | (C₆H₈O₆)n | Natural polymer for enzyme support |

| Cyclohexyl acetate | C₈H₁₄O₂ | Analogous ester used in kinetic and process studies |

Identification and Characterization of Reaction Intermediates

A key intermediate in the synthesis of this compound, particularly when starting from o-cresol, is 2-methylcyclohexanol. google.com The formation of this alcohol is a critical step that precedes the final esterification.

The identification and characterization of 2-methylcyclohexanol within the reaction mixture are typically performed using standard analytical techniques. Gas chromatography (GC) can be employed to separate and identify the components of the reaction mixture, including the starting material, intermediate, and final product. chegg.comuwosh.edu The retention times of the components are compared with those of known standards to confirm their identity.

Infrared (IR) spectroscopy is another valuable tool for characterizing the reaction's progress. chegg.comnist.gov The disappearance of the broad hydroxyl (-OH) peak characteristic of 2-methylcyclohexanol and the appearance of a strong carbonyl (C=O) stretch from the ester group in this compound indicate the conversion of the intermediate to the final product. The NIST Chemistry WebBook provides reference IR spectra for 2-methylcyclohexanol that can be used for comparison. nist.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C-NMR, can be a powerful technique for the structural elucidation of the intermediate. For instance, broadband decoupled ¹³C-NMR can be used to confirm the formation of the secondary alcohol, trans-2-methylcyclohexanol, by analyzing the number of distinct carbon signals, which would differ from a tertiary alcohol isomer. study.com

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound presents challenges and opportunities related to stereochemistry and regioselectivity. The intermediate, 2-methylcyclohexanol, exists as two stereoisomers: cis and trans. google.com The hydrogenation of o-cresol typically results in a mixture of both isomers. google.com

The stereochemistry of the 2-methylcyclohexanol intermediate can significantly impact the subsequent esterification reaction. It has been observed that the cis-isomer undergoes esterification at a slower rate than the trans-isomer due to greater steric hindrance. google.com This difference in reaction rates can influence the isomeric composition of the final this compound product if the reaction is not carried to completion. While this inherent difference in reactivity offers a potential avenue for kinetic resolution, specific methods for achieving high stereoselectivity in the synthesis of a particular this compound isomer are not extensively detailed in the provided search results. However, research into stereoselective synthesis of other substituted cyclohexyl acetates, such as 4-(tert-butyl)cyclohexyl acetate, has successfully employed biocatalysts like lipases to achieve high diastereomeric excess of the desired cis-isomer. mdpi.com This suggests that enzymatic approaches could be a viable strategy for controlling the stereochemistry in this compound synthesis.

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are central to the analysis of methylcyclohexyl acetate (B1210297), providing detailed information on its atomic and molecular structure, chemical bonding, and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer complementary information for a thorough characterization.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For methylcyclohexyl acetate, NMR is indispensable for structural elucidation and purity determination. bwise.kr

One-dimensional ¹H and ¹³C NMR are the foundational techniques for determining the basic carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum typically shows distinct signals for the methyl protons of the acetate group, the methyl protons on the cyclohexane (B81311) ring, the proton on the carbon bearing the acetate group (methine proton), and the methylene (B1212753) protons of the cyclohexane ring. The chemical shift (δ) and splitting pattern (multiplicity) of the methine proton are particularly diagnostic for the position of the methyl group and the stereochemistry (cis/trans).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the ester, the carbon attached to the oxygen, the carbons of the cyclohexane ring, and the two methyl carbons. The chemical shifts of the ring carbons are sensitive to the position of the substituents and the isomeric form. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Isomers Note: Exact chemical shifts can vary based on the specific isomer (2-, 3-, or 4-methyl), stereochemistry (cis/trans), solvent, and instrument frequency.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetate Methyl (CH₃-C=O) | ~2.0 | ~21 |

| Carbonyl (C=O) | - | ~170 |

| Ring Methine (CH-O) | ~4.5 - 5.0 | ~70 - 75 |

| Ring Methyl (CH₃-Ring) | ~0.8 - 1.0 | ~15 - 23 |

| Ring Methylene (CH₂) | ~1.0 - 1.8 | ~20 - 40 |

Mass Spectrometry (MS)

Chromatographic Separation and Quantification Methodologies

Gas chromatography is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. nist.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating complex mixtures and identifying each component with high confidence.

The analysis of this compound is complicated by the existence of multiple structural isomers (1-, 2-, 3-, and 4-methylcyclohexyl acetate) and stereoisomers (cis and trans for the 2-, 3-, and 4-isomers). Effective separation of these isomers requires high-resolution capillary GC columns. The choice of the stationary phase is critical.

Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) separate compounds primarily based on their boiling points.

Polar columns (e.g., polyethylene (B3416737) glycol or cyanopropyl phases) provide different selectivity, separating isomers based on differences in polarity and dipole moment. Often, a polar column is required to achieve baseline separation of cis and trans isomers. chromatographyonline.com

Quantification is typically performed using an internal standard method to ensure high accuracy and precision. The mass spectrometer can be operated in full scan mode to acquire complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification by monitoring specific, characteristic fragment ions.

| Parameter | Typical Value / Condition |

|---|---|

| GC Column | 50 m x 0.25 mm ID x 0.25 µm film thickness; stationary phase: 50% cyanopropylphenyl-dimethylpolysiloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 60 °C hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C (EI) |

| Ionization Energy | 70 eV |

| Scan Range | m/z 40-200 |

High-Performance Liquid Chromatography (HPLC)

While GC is the dominant technique for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) can offer complementary information, particularly for less volatile impurities or for monitoring reactions in the liquid phase.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase chromatographyonline.comnih.govhalocolumns.comnih.govchromatographyonline.com. For a relatively non-polar compound like this compound, a C18 or C8 column could be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. RP-HPLC can be used to monitor the progress of the esterification reaction by separating the more polar starting materials (methylcyclohexanol and acetic acid) from the less polar product (this compound).

Normal-Phase HPLC (NP-HPLC): NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol) phenomenex.comhawach.com. This technique is particularly well-suited for the separation of isomers phenomenex.com. For this compound, NP-HPLC could potentially provide better resolution of positional isomers compared to RP-HPLC.

A hypothetical HPLC method for reaction monitoring is outlined in Table 4.

Table 4: Hypothetical HPLC Method for Reaction Monitoring

| Parameter | Reversed-Phase | Normal-Phase |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Silica (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Column Temperature | Ambient | Ambient |

Chiral HPLC offers an alternative to chiral GC for determining the enantiomeric excess of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds mdpi.comcsfarmacie.czresearchgate.netspringernature.comwindows.netmdpi.comnih.gov. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The choice of mobile phase, typically a mixture of alkanes and alcohols in normal-phase mode, is crucial for achieving enantioseparation csfarmacie.cz.

Advanced Hyphenated Techniques

The coupling of chromatographic techniques with advanced detectors or with another chromatographic dimension provides enhanced analytical capabilities.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers significantly increased peak capacity and enhanced sensitivity compared to conventional one-dimensional GC gcms.czunito.it. In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, via a modulator. This results in a two-dimensional chromatogram with highly resolved peaks.

For a complex sample containing this compound, such as a fragrance or essential oil, GC×GC can provide a detailed fingerprint of the volatile components. The structured nature of the GC×GC chromatogram, where chemically similar compounds tend to elute in specific regions, can aid in the identification of unknown components. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC provides high-quality mass spectra for confident compound identification, even for trace-level components that may be co-eluting in a one-dimensional separation gcms.cz. This technique is particularly valuable for in-depth impurity profiling and for the analysis of this compound in complex matrices.

Liquid Chromatography-Infrared Spectroscopy (LC-IR)

Liquid Chromatography-Infrared Spectroscopy (LC-IR) is a powerful hyphenated analytical technique that couples the separation capabilities of liquid chromatography with the specific molecular identification power of infrared spectroscopy. researchgate.netchromatographytoday.com This combination allows for the separation of complex mixtures into their individual components, followed by the acquisition of structural information based on the absorption of infrared radiation by molecular functional groups. researchgate.netchromatographytoday.com

The coupling of LC and IR can be achieved through two primary approaches:

Flow-Cell Approach : In this method, the effluent from the LC column passes directly through a flow cell positioned in the IR spectrometer's beam. chromatographytoday.comnih.gov IR spectra are recorded continuously in real-time. While this method is straightforward and easy to operate, its primary drawback is the significant infrared absorption by the mobile phase solvents, which can obscure the analyte's spectral features and limit detection sensitivity. researchgate.netchromatographytoday.com

Solvent-Elimination Approach : This approach involves an interface that nebulizes the LC eluent and rapidly evaporates the solvent. The separated, solvent-free analytes are then deposited onto an IR-transparent substrate (such as a germanium or zinc selenide (B1212193) disk) for subsequent IR analysis. researchgate.netnih.gov This method provides full, unencumbered spectra of the analytes and offers considerably enhanced sensitivity, making it ideal for identifying trace components and differentiating between structurally similar compounds like isomers. researchgate.netnih.gov

In the context of this compound analysis, LC-IR serves as a definitive tool for both quantification and structural confirmation. An LC method would first be developed to separate this compound from potential impurities, such as unreacted starting materials (e.g., methylcyclohexanol and acetic acid) or by-products. The subsequent IR detection would confirm the identity of the eluting peak corresponding to this compound. This is achieved by identifying the characteristic strong carbonyl (C=O) stretching vibration of the ester group, typically found in the 1735-1750 cm⁻¹ region, and the C-O single bond stretches. Simultaneously, the absence of a broad O-H stretching band (from the precursor alcohol) in the final product's spectrum would confirm its purity.

Table 1: Illustrative LC-IR Data for the Analysis of a this compound Synthesis Mixture

| Compound | Retention Time (min) | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |

| Acetic Acid | 2.1 | 2500-3300 (broad), 1700-1725 | O-H (Carboxylic Acid), C=O |

| Methylcyclohexanol | 3.5 | 3200-3600 (broad) | O-H (Alcohol) |

| This compound | 5.8 | 1735-1750, 1230-1250 | C=O (Ester), C-O (Ester) |

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract maximal chemical information from multivariate data. These approaches are indispensable for interpreting complex datasets generated during process monitoring, quality control, and kinetic studies of compounds like this compound.

Principal Component Analysis (PCA) for Batch Consistency and Process Variation

Principal Component Analysis (PCA) is an unsupervised dimensionality-reduction technique used to explore and visualize the dominant patterns of variation within a large dataset. nih.govgithub.ioresearchgate.net In chemical manufacturing, PCA is a cornerstone for monitoring batch-to-batch consistency and identifying process deviations. liu.seresearchgate.net By transforming a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs), PCA can effectively highlight outliers and reveal clustering behavior among batches. nih.govgithub.io

For the production of this compound, data from multiple batches—including variables like final purity, yield, residual reactant levels, and key impurity concentrations—can be compiled. PCA is then applied to this dataset. A scores plot of the first two principal components (PC1 vs. PC2) provides a visual representation of the process. Batches that were produced under consistent, optimal conditions will cluster together, forming a tight group. Any batch that deviates significantly from this cluster is immediately identified as an outlier, signaling a potential process upset or a change in raw material quality that warrants investigation.

Table 2: Hypothetical Batch Data for this compound Production

| Batch ID | Purity (%) | Impurity X (%) | Impurity Y (%) | Residual Reactant (%) |

| MCHA-01 | 99.5 | 0.15 | 0.10 | 0.25 |

| MCHA-02 | 99.6 | 0.14 | 0.09 | 0.17 |

| MCHA-03 | 99.4 | 0.16 | 0.11 | 0.33 |

| MCHA-04 | 98.2 | 0.75 | 0.45 | 0.60 |

| MCHA-05 | 99.7 | 0.12 | 0.08 | 0.10 |

Table 3: PCA Scores for this compound Batches

| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Notes |

| MCHA-01 | -0.85 | 0.15 | Within specification |

| MCHA-02 | -1.50 | -0.05 | Within specification |

| MCHA-03 | -0.65 | 0.30 | Within specification |

| MCHA-04 | 4.25 | -0.10 | Outlier Batch |

| MCHA-05 | -1.25 | -0.30 | Within specification |

In a scores plot, batches 01, 02, 03, and 05 would cluster together, while batch 04 would be distinctly separate, indicating it is statistically different from the others.

Multivariate Curve Resolution (MCR) for Reaction Kinetic Deconvolution

Multivariate Curve Resolution (MCR) is a powerful chemometric technique used to resolve mixed analytical signals into the contributions of the pure components, even without prior knowledge of their spectra or concentration profiles. nih.govresearchgate.net The MCR-Alternating Least Squares (MCR-ALS) algorithm is particularly effective for analyzing data from evolving systems, such as chemical reactions monitored over time by spectroscopic methods (e.g., in-situ FT-IR or Raman spectroscopy). researchgate.netnih.gov

In studying the esterification reaction that produces this compound, in-situ spectroscopy can be used to collect spectra of the reaction mixture at regular intervals. This results in a data matrix where each row corresponds to a spectrum at a specific time point. The challenge is that the spectra of the reactant (methylcyclohexanol), the reagent (acetic acid), and the product (this compound) are highly overlapped. MCR-ALS can deconvolve this complex dataset into two matrices: one containing the "pure" spectra of each chemical species involved, and another containing their corresponding concentration profiles as a function of time. researchgate.net This allows for the accurate determination of reaction kinetics and the identification of any transient intermediates without the need for traditional calibration standards. nih.gov

Table 4: MCR-Resolved Concentration Profiles for this compound Synthesis

| Time (minutes) | [Methylcyclohexanol] (Relative Conc.) | [this compound] (Relative Conc.) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.68 | 0.32 |

| 30 | 0.52 | 0.48 |

| 60 | 0.23 | 0.77 |

| 90 | 0.08 | 0.92 |

| 120 | 0.02 | 0.98 |

Partial Least Squares (PLS) Regression for Predictive Modeling of Chemical Attributes

Partial Least Squares (PLS) regression is a multivariate statistical technique that builds a predictive model by relating a matrix of predictor variables (X), such as spectroscopic data, to a matrix of response variables (Y), such as a specific chemical property. researchgate.netstatease.com PLS is particularly robust for datasets where the number of variables is large and the variables are highly collinear, which is characteristic of spectral data. researchgate.netkuleuven.be

PLS can be used to develop rapid, non-destructive analytical methods for quantifying key attributes of this compound. For example, a predictive model can be built to determine the purity of this compound directly from its Near-Infrared (NIR) spectrum. To achieve this, a calibration set is created by collecting NIR spectra (the X-matrix) for a diverse range of samples with known purity values, which are accurately measured using a primary reference method like gas chromatography (the Y-matrix). The PLS algorithm then establishes a linear regression model between the spectral data and the purity values. Once validated, this model can be used to predict the purity of new, unknown samples of this compound in seconds, simply by measuring their NIR spectrum.

Table 5: PLS Calibration and Validation Data for Purity Prediction

| Sample ID | Validation Set | |

| Purity by GC (%) | Purity by PLS-NIR Model (%) | |

| VAL-01 | 99.6 | 99.5 |

| VAL-02 | 98.9 | 99.0 |

| VAL-03 | 99.2 | 99.3 |

| VAL-04 | 99.8 | 99.7 |

| Model Performance | Root Mean Square Error of Prediction (RMSEP) | 0.11 |

Theoretical and Computational Studies of Methylcyclohexyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the structure, stability, and reactivity of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to explore molecular properties. However, the application of these methods to methylcyclohexyl acetate (B1210297) has not been extensively documented in published research.

Conformational Analysis and Potential Energy Surfaces

Methylcyclohexyl acetate can exist in various conformations due to the flexibility of the cyclohexane (B81311) ring and the rotation around the ester group. The most stable conformations are typically the chair forms, with the methyl and acetate substituents in either axial or equatorial positions. A study on the alkaline hydrolysis of various methylcyclohexyl acetates has provided indirect evidence for the conformational preferences of the acetoxy group, inferring these from reaction kinetics. However, a detailed potential energy surface (PES) mapping the energy changes during conformational transitions, such as ring inversion and substituent rotation, has not been reported. Such a PES would be invaluable for understanding the relative stabilities of different conformers and the energy barriers between them.

Electronic Structure and Molecular Orbital Theory (DFT, ab initio)

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, governs its chemical behavior. Key parameters derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity and kinetic stability. For this compound, specific values for the HOMO-LUMO gap, orbital energies, and detailed analyses of the molecular orbitals calculated using DFT or ab initio methods are not available in the literature. Such data would provide insights into the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, there are no published studies presenting theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational (infrared and Raman) frequencies. The prediction of these properties would require geometry optimization of the stable conformers followed by calculations using appropriate theoretical models. The absence of such data limits the ability to compare theoretical predictions with experimental spectroscopic findings for this specific molecule.

Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. These include electronegativity, chemical hardness, and the electrophilicity and nucleophilicity indices. These indices are valuable for predicting how a molecule will behave in a chemical reaction. Despite the utility of these descriptors, no specific calculated values for the electrophilicity or nucleophilicity of this compound have been reported in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including the influence of the solvent environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the surrounding solvent. MD simulations can provide a detailed picture of these interactions by modeling the explicit interactions between the solute and solvent molecules. For this compound, there is a lack of published MD simulation studies investigating its behavior in different solvents. Such studies would be crucial for understanding how the solvent affects the conformational equilibrium and the dynamic motions of the cyclohexane ring and the acetate group.

Intermolecular Interactions and Aggregation Behavior in Condensed Phases

Computational chemistry provides valuable insights into the non-covalent interactions that govern the behavior of molecules in the liquid and solid states. For this compound, these interactions are primarily dictated by its molecular structure, which includes a nonpolar cyclohexane ring and a polar acetate group. The primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.

The bulky, nonpolar methylcyclohexyl group contributes significantly to the molecule's size and surface area, leading to substantial London dispersion forces. These forces are the dominant attractive interactions between this compound molecules and are crucial in determining its bulk properties such as boiling point and viscosity.

Aggregation Behavior:

In the condensed phase, this compound molecules are expected to arrange themselves to maximize favorable intermolecular interactions. Computational simulations, such as molecular dynamics (MD), can predict the local ordering and aggregation behavior. While specific MD studies on this compound are not extensively available in the public domain, analogies can be drawn from studies of similar esters. It is anticipated that the molecules would orient to bring the polar acetate groups into proximity, allowing for favorable dipole-dipole alignment, while the nonpolar cyclohexyl rings would pack in a way that maximizes van der Waals contacts.

The presence of both cis and trans isomers of this compound can influence the packing efficiency and, consequently, the physical properties of the bulk material. The different shapes of the isomers could lead to variations in the density and ordering of the liquid and solid phases.

Diffusion and Transport Properties in Various Media

The diffusion of this compound is a critical parameter in various applications, such as its use as a solvent or in reaction engineering. The diffusion coefficient (D) quantifies the rate at which molecules move through a medium and is influenced by factors such as the size and shape of the diffusing molecule, the viscosity of the medium, and temperature.

The Stokes-Einstein equation provides a theoretical framework for estimating the diffusion coefficient of a spherical particle in a liquid:

D = kBT / (6πηr)

where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

r is the radius of the diffusing particle

For a non-spherical molecule like this compound, this equation provides a rough approximation. More sophisticated computational models would be required to accurately predict its diffusion in different solvents. The diffusion coefficient is expected to decrease with increasing solvent viscosity and increase with temperature. The isomeric form (cis vs. trans) could also have a minor influence on the diffusion coefficient due to differences in their hydrodynamic radius.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. The esterification of methylcyclohexanol with acetic acid is a common route for its production.

Characterization of Transition States and Activation Energies

Transition state theory (TST) is a fundamental concept used to understand reaction rates. It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For the acid-catalyzed esterification of methylcyclohexanol, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway and locate the transition state structures. The reaction typically proceeds through a series of steps, including protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. Each of these steps has its own transition state and activation energy. Computational calculations can provide the geometries and energies of these transition states, offering a detailed picture of the reaction mechanism at the molecular level.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Pathways

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products. This provides a clear visualization of the molecular motions involved in the chemical transformation. For the synthesis of this compound, IRC calculations would illustrate how the bonds are formed and broken during the esterification process.

Catalytic Cycle Elucidation through Computational Chemistry

In industrial synthesis, catalysts are often employed to accelerate the esterification reaction. Computational chemistry can be instrumental in elucidating the catalytic cycle. By modeling the interaction of the catalyst with the reactants, intermediates, and transition states, researchers can understand how the catalyst lowers the activation energy of the reaction. For example, in acid catalysis, computational models can show how the proton from the acid facilitates the nucleophilic attack by making the carbonyl carbon more electrophilic. This detailed understanding can aid in the design of more efficient catalysts.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. Chemoinformatics involves the use of computational methods to analyze chemical data.

For this compound, QSPR models could be developed to predict a range of properties based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Examples of properties that could be predicted by QSPR models for this compound include:

Boiling point

Vapor pressure

Viscosity

Solubility in different solvents

Flash point

By training a QSPR model on a dataset of molecules with known properties, it becomes possible to predict the properties of new or untested compounds like this compound. These predictive models are valuable in chemical engineering, materials science, and environmental science for screening and assessing chemicals without the need for extensive experimental measurements. Chemoinformatic databases can also be searched for compounds with similar structural features to this compound to infer its potential properties and applications.

Development of Predictive Models for Physicochemical Parameters

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. The development of robust QSPR models for esters like this compound can significantly reduce the need for extensive experimental testing, saving time and resources.

The process of developing a predictive model typically involves several key steps. Initially, a dataset of molecules with known experimental values for a particular physicochemical property is compiled. For each molecule, a set of numerical descriptors is calculated to represent its structural and electronic features. These descriptors can range from simple constitutional indices to more complex quantum chemical parameters. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a model that correlates the descriptors with the observed property. The predictive power of the model is subsequently validated using external test sets of compounds.

For this compound, a predictive model could be developed for a range of physicochemical parameters that are crucial for its application and environmental fate. While specific QSPR studies focused solely on this compound are not extensively documented in publicly available literature, its properties can be predicted using generalized models trained on large datasets of diverse organic molecules. The accuracy of these predictions is dependent on the quality and relevance of the training data.

Below is a table of key physicochemical parameters for this compound, which are the types of properties that can be predicted using such computational models.

| Property | Value |

| Molecular Weight | 156.22 g/mol |

| XLogP3-AA (LogP) | 2.4 |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 11 |

| Complexity | 142 |

| Rotatable Bond Count | 2 |

This data is computationally generated and sourced from chemical databases.

Topological Descriptors and Molecular Fingerprints for Chemical Space Exploration

The concept of chemical space encompasses the vast number of possible molecules that could theoretically exist. Navigating this space to identify molecules with desired properties is a significant challenge in chemical research. Topological descriptors and molecular fingerprints are computational tools that encode the structural information of a molecule into a numerical format, enabling efficient exploration and comparison of large chemical libraries.

Topological descriptors are numerical values derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. These descriptors capture information about the size, shape, branching, and connectivity of a molecule. Examples include the Wiener index, Randić index, and Balaban J index. These indices can be used to quantify the similarity or diversity of molecules and to build QSPR models.

Molecular fingerprints are bit strings where each bit represents the presence or absence of a specific structural feature or substructure. They are generated by systematically analyzing the molecular graph and hashing the identified features into a fixed-length array. Fingerprints are particularly useful for rapid similarity searching and classification of molecules. Common fingerprinting schemes include MACCS keys and Morgan fingerprints.

For this compound, various topological descriptors and molecular fingerprints can be calculated to position it within the broader chemical space of esters and cyclic compounds. This allows for the identification of structurally similar molecules that may share similar properties or biological activities. The exploration of its chemical neighborhood can inspire the design of novel analogs.

The following table presents a selection of computed descriptors for 2-methylcyclohexyl acetate, which serve as the basis for its topological and fingerprint-based characterization. nih.gov

| Descriptor Type | Descriptor Name | Computed Value |

| Constitutional | Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol | |

| Heavy Atom Count | 11 | |

| Topological | Topological Polar Surface Area | 26.3 Ų |

| Rotatable Bond Count | 2 | |

| Physicochemical | XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 |

This data is computationally generated and sourced from chemical databases. nih.gov

Computational Design of Analogs with Desired Academic Attributes

A significant application of theoretical and computational chemistry is the rational design of new molecules with tailored properties. For academic research, this could involve designing analogs of this compound to probe structure-activity relationships, to serve as standards in analytical methods, or to act as molecular probes for biological systems.

The process of computational analog design begins with defining the desired academic attribute. This could be, for example, increased water solubility, altered volatility, or the introduction of a specific functional group for spectroscopic labeling. Once the objective is clear, computational methods can be used to generate and evaluate virtual candidate molecules.

One common approach is to use the structure of this compound as a scaffold and systematically modify its functional groups or ring substitution patterns. For each virtual analog, its physicochemical properties can be predicted using the QSPR models discussed previously. Molecular modeling and simulation techniques, such as molecular dynamics, can provide insights into the conformational behavior and intermolecular interactions of the designed analogs. researchgate.net

For instance, to increase the polarity and potential water solubility of this compound, analogs could be designed by introducing hydroxyl or amino groups. The impact of these modifications on properties like LogP and polar surface area would be computationally assessed. Similarly, to create a series of analogs for studying the effect of steric hindrance on a particular chemical reaction, the size of the alkyl substituent on the cyclohexane ring could be systematically varied in silico. The designed analogs with the most promising computational profiles can then be prioritized for synthesis and experimental validation.

Environmental Chemistry and Ecotoxicological Research Methodologies

Environmental Fate and Transport Studies

The study of a chemical's environmental fate and transport involves examining how it moves and what transformations it undergoes in the environment. cdc.gov These evaluations are critical for determining potential exposure pathways and understanding the compound's lifecycle after its release. cdc.gov

Volatilization is a key process that governs the transfer of a chemical from soil or water into the atmosphere. The rate of volatilization is influenced by the compound's vapor pressure and water solubility. Once in the atmosphere, its movement and dilution are predicted using atmospheric dispersion models.

Atmospheric dispersion modeling is a technique that mathematically simulates how airborne pollutants scatter in the atmosphere. wikipedia.org These models are essential for estimating the downwind concentration of chemicals emitted from various sources. wikipedia.org The core of these models involves algorithms that solve the mathematical equations governing pollutant dispersion. wikipedia.org

Key inputs for these models include:

Meteorological Conditions: Wind speed, wind direction, atmospheric turbulence, and ambient temperature are critical parameters. wikipedia.org

Source Characteristics: The rate of emission, temperature of the emitted material, and the physical parameters of the source (e.g., stack height) are required. wikipedia.org

Chemical Properties: The molecular weight and other physical properties of methylcyclohexyl acetate (B1210297) would be necessary for accurate modeling.

Commonly used models, such as the Gaussian plume model, predict the concentration of a contaminant downwind from a source by assuming the plume spreads in a statistically predictable manner. iaea.org Advanced models may incorporate computational fluid dynamics (CFD) to simulate dispersion in complex terrains or around structures. ugent.be While these modeling principles are well-established, specific studies applying them to the volatilization kinetics and atmospheric dispersion of methylcyclohexyl acetate are not extensively detailed in publicly available literature.

The mobility of this compound in terrestrial and aquatic environments is significantly influenced by its interaction with solid phases like soil and sediment. Adsorption, the process of a chemical binding to particle surfaces, and desorption, its release back into the solution, are critical for determining its transport potential. nih.gov

The batch equilibration method is a standard laboratory procedure to quantify these dynamics. In this method, a solution of known this compound concentration is mixed with a soil or sediment sample. The mixture is agitated until equilibrium is reached, after which the concentration in the liquid phase is measured. The amount of adsorbed chemical is calculated by the difference. researchgate.net

Several factors influence the extent of adsorption and desorption:

Soil/Sediment Composition: The organic carbon content is often the most critical factor, with higher organic matter leading to greater adsorption of nonionic organic compounds. nih.govnih.gov Clay content and type also play a role.

Chemical Properties: The hydrophobicity of the compound, often indicated by its octanol-water partition coefficient (Kow), is a key determinant.

Environmental Conditions: pH, temperature, and the ionic strength of the soil water or overlying water can affect the interactions. nih.gov

The relationship between the adsorbed and dissolved concentrations at equilibrium is described by adsorption isotherms, such as the Freundlich and Langmuir models. uonbi.ac.ke Desorption studies are conducted by replacing the supernatant with a fresh solution and measuring the amount of chemical released from the solid phase over time. These studies often reveal hysteresis, where the desorption process is slower or less complete than adsorption. nih.govresearchgate.net

The partitioning behavior of a chemical in the aquatic environment describes its distribution between water and other phases, such as organic matter or biota. nih.gov A key parameter for predicting this behavior is the octanol-water partition coefficient (Kow), which measures a chemical's relative solubility in octanol (B41247) (a surrogate for lipids) and water. ekb.eg A high Kow value suggests a tendency to partition into organic phases and away from water.

Kow values are crucial inputs for environmental fate models. bohrium.com They can be determined experimentally using methods like the slow-stirring method or estimated using computational models. bohrium.comnih.gov

Modeling approaches for Kow include:

Quantitative Structure-Property Relationships (QSPR): These models use the molecular structure of a compound to predict its physicochemical properties. ekb.eg They correlate Kow values with various structural descriptors.

Fragment-Based Methods: These methods estimate the log Kow of a compound by summing the contributions of its individual atoms and fragments. researchgate.net

Molecular Dynamics Simulations: These advanced computational methods simulate the interactions of a solute with solvent molecules to calculate transfer free energies, from which partition coefficients can be derived. researchgate.net

For instance, research on the related compound (4-methylcyclohexyl)methanol (B126014) demonstrated how different isomers (cis- and trans-) exhibit distinct partitioning properties, which would lead to differential fate and transport in aquatic systems. researchgate.net This highlights the importance of isomer-specific data for accurate environmental assessment.

| Methodology | Description | Key Principle |

|---|---|---|

| Experimental (e.g., Slow-Stirring) | Direct measurement of a chemical's concentration in equilibrated octanol and water phases. Considered the gold standard. bohrium.com | Equilibrium partitioning between two immiscible liquids. |

| QSPR Modeling | Statistical models that correlate molecular descriptors with the octanol-water partition coefficient (Kow). ekb.eg | Prediction based on molecular structure. |

| Fragment-Based Contribution | Calculation of Kow by summing the values assigned to individual atoms and structural fragments of the molecule. researchgate.net | Additive contribution of molecular components. |

| Molecular Dynamics Simulation | Computer simulations to calculate the free energy of transferring a molecule between solvents, used to derive the partition coefficient. researchgate.net | Simulation of molecular interactions in explicit solvents. |

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification). fraunhofer.de Assessing this potential is a key part of risk assessment. nih.gov

Methodologies for evaluating bioaccumulation potential include:

Laboratory Bioconcentration and Bioaccumulation Tests: These studies expose organisms, such as fish or freshwater invertebrates, to a chemical under controlled conditions. fraunhofer.deepa.gov For example, the OECD Guideline 305 describes a flow-through fish test to determine the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. fraunhofer.de

Food Chain Modeling and Biomagnification Factor (BMF) Determination: For substances that are not readily metabolized, concentrations can increase at higher trophic levels. The biomagnification factor (BMF) quantifies this increase. Field studies and food web models are used to estimate BMFs and Trophic Magnification Factors (TMFs). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Similar to their use in partitioning studies, QSARs can predict bioaccumulation potential based on molecular structure. sfu.ca The octanol-water partition coefficient (Kow) is a primary input for these models, as it serves as a surrogate for a chemical's lipophilicity and tendency to accumulate in fatty tissues. sfu.ca

In Vitro to In Vivo Extrapolation (IVIVE): This approach uses data from in vitro tests, such as biotransformation rates in liver cells, to model the chemical's behavior in a whole organism and predict its bioaccumulation potential. nih.gov

A weight of evidence (WoE) approach, which integrates data from these various lines of evidence, is often recommended to provide a comprehensive and robust assessment of a chemical's bioaccumulation potential. nih.gov

Degradation Pathways in Environmental Systems

The persistence of this compound in the environment is determined by the rate at which it is broken down by various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) pathways.

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. As an ester, this compound is susceptible to hydrolysis, which would break the ester bond to form methylcyclohexanol and acetic acid. The rate of this reaction is highly dependent on pH and temperature.

Research on the alkaline hydrolysis of various this compound isomers in an aqueous dioxan solution has provided detailed kinetic data. rsc.org The study demonstrated that the rate of hydrolysis is significantly influenced by the stereochemistry of the molecule, specifically whether the acetoxy group is in an axial or equatorial position on the cyclohexane (B81311) ring. rsc.org Esters with equatorial acetoxy groups were found to hydrolyze more rapidly than those with axial groups. rsc.org

| Compound | k2 at 30.0 °C (l. mole-1 sec.-1) | k2 at 40.0 °C (l. mole-1 sec.-1) | k2 at 50.0 °C (l. mole-1 sec.-1) |

|---|---|---|---|

| Cyclohexyl acetate | 0.00391 | 0.00844 | 0.0173 |

| cis-2-Methylcyclohexyl acetate | 0.000627 | 0.00143 | 0.00311 |

| trans-2-Methylcyclohexyl acetate | 0.00350 | 0.00761 | 0.0159 |

| cis-3-Methylcyclohexyl acetate | 0.00412 | 0.00892 | 0.0183 |

| trans-3-Methylcyclohexyl acetate | 0.00314 | 0.00683 | 0.0142 |

| cis-4-Methylcyclohexyl acetate | 0.00297 | 0.00650 | 0.0136 |

| trans-4-Methylcyclohexyl acetate | 0.00494 | 0.0106 | 0.0217 |

Data sourced from Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). rsc.org

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. While specific photolysis studies for this compound were not identified in the search results, compounds with its structure can undergo photooxidative degradation, where UV radiation generates free radicals that can break down the molecule into smaller fragments. mdpi.com The presence of photosensitizing substances in the water, such as dissolved organic matter, could also influence the rate of indirect photolysis.

Abiotic Degradation Mechanisms

Hydrolysis Kinetics and Mechanisms under Varying Environmental Conditions

The study of hydrolysis is fundamental to determining the persistence of this compound in aqueous environments. Research into the hydrolysis kinetics of this compound isomers often involves measuring reaction rates under controlled laboratory conditions, typically in aqueous solvent mixtures and at various temperatures. rsc.org

A key research finding demonstrates that the rate of alkaline hydrolysis is significantly influenced by the stereochemistry of the molecule. The spatial arrangement of the acetoxy group (axial versus equatorial) in different isomers of this compound leads to different reaction rates. rsc.org For instance, studies have measured the rates of alkaline hydrolysis for cis- and trans-2-, 3-, and 4-methylcyclohexyl acetates in an aqueous dioxane solution. rsc.org By comparing these rates to those of conformationally rigid molecules like cis- and trans-4-t-butylcyclohexyl acetate, researchers can infer the conformational equilibria of the this compound isomers. rsc.org

Kinetic data from such studies are crucial for environmental modeling. The general mechanism for alkaline hydrolysis of esters is well-established as a second-order reaction. uv.es The rate constant typically decreases as the reaction progresses, a phenomenon that can be analyzed to understand the reaction mechanism more deeply. uv.es The activation energy, which can be calculated from rate measurements at different temperatures, is a critical parameter for predicting how hydrolysis rates will change with environmental temperature fluctuations. uv.eslongdom.org

Below is a table of kinetic data for the alkaline hydrolysis of various this compound isomers.

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

Photolytic degradation is another critical abiotic process that determines the environmental fate of organic compounds. Methodologies to study the photolytic degradation of a compound like this compound involve exposing it to controlled light sources that simulate natural sunlight.

In a typical experimental setup, a solution of the compound in a relevant medium (e.g., purified water or air) is irradiated with light of specific wavelengths, often in the UV or visible spectrum. mdpi.com Control experiments are run in the dark to distinguish photolytic degradation from other removal processes. The concentration of the parent compound is monitored over time using analytical techniques such as gas chromatography or high-performance liquid chromatography. The identification of degradation products is essential for elucidating the degradation pathway. This is often achieved by using mass spectrometry coupled with a chromatography system. For volatile compounds, these studies can be conducted in specialized smog chambers to simulate atmospheric conditions. Research on other organic acetates has shown that direct photolysis may not always be the primary degradation pathway, and photocatalytic degradation, for instance on the surface of semiconductor particles like titanium dioxide (TiO2), may play a more significant role. mdpi.com

Biotic Degradation and Biodegradation Pathways in Microorganisms

The biodegradation of this compound by microorganisms is a key process in its natural attenuation. Research in this area focuses on identifying capable microbial communities, isolating specific degrading strains, and elucidating the metabolic pathways involved.

Microbial Community Analysis for Degradation Potential

To assess the potential for biodegradation in a given environment, researchers analyze the microbial community's response to the introduction of this compound. This often involves setting up laboratory microcosms with environmental samples, such as soil or sediment, and amending them with the compound. biorxiv.org Over time, changes in the microbial community structure are monitored using molecular techniques. researchgate.net